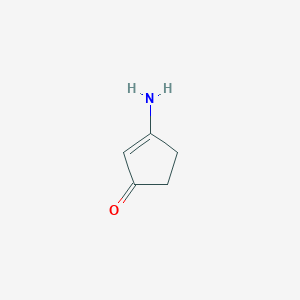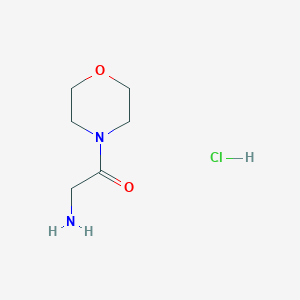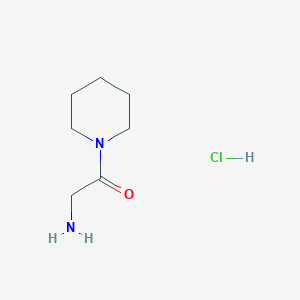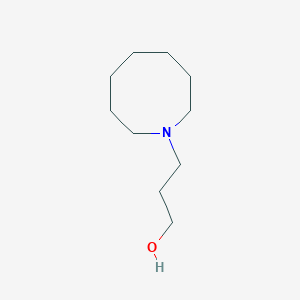
3-(Azocan-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(Azocan-1-yl)propan-1-ol" is not directly mentioned in the provided papers, but the papers do discuss various related organic compounds and their synthesis, properties, and applications. These compounds typically contain azole rings, azoxy groups, and are often synthesized through reactions involving amines, alcohols, and azides, which may provide insights into the chemistry of "3-(Azocan-1-yl)propan-1-ol" .
Synthesis Analysis
The synthesis of related compounds often involves cyclocondensation, Mannich reactions, and copper-catalyzed alkyne-azide cycloaddition. For example, trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones were transformed into 3-aryl-2-(ethylamino)propan-1-ols using LiAlH4, which suggests a method that could potentially be adapted for the synthesis of "3-(Azocan-1-yl)propan-1-ol" . Additionally, the synthesis of 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones via the Mannich reaction indicates the versatility of this method in creating complex organic molecules with multiple functional groups .
Molecular Structure Analysis
The molecular structures of the compounds studied are characterized using various techniques, including X-ray diffraction and DFT-based descriptors analysis. For instance, the structure of 3-ethoxy-2,2-bis(methoxy-NNO-azoxy)propan-1-ol was confirmed by X-ray diffraction . Theoretical investigations of molecular and electronic properties using DFT provide insights into the reactivity and stability of these compounds .
Chemical Reactions Analysis
The chemical reactions described in the papers involve the transformation of functional groups and the formation of complex structures. For example, the transformation of amino groups in aminofurazans to synthesize substituted furazans indicates the reactivity of nitrogen-containing compounds . The synthesis of cyclic ketals from 3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol demonstrates the potential for creating bioactive molecules through strategic functional group manipulation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, such as thermal stability, density, and mesomorphic behavior, are important for their potential applications. The synthesized compounds exhibit acceptable densities and thermal stability, with decomposition onset temperatures ranging from 147-228 °C . The mesomorphic properties of copper complexes of 3,3'-(2-hydroxypropane-1,3-diyl)bis(azan-1-yl-1-ylidene)bis(2-(4-alkoxyphenyl)prop-1-en-1-ol) were characterized by DSC, POM, and powder X-ray diffraction, indicating their potential use in liquid crystal applications .
科学的研究の応用
Antifungal Applications
Synthesis and Antifungal Evaluation : A study by Zambrano-Huerta et al. (2019) focused on synthesizing derivatives of propan-2-ol, including 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol, and evaluating their antifungal properties. These compounds exhibited high activity against Candida spp. strains, surpassing conventional antifungal drugs like Fluconazole in efficacy (Zambrano-Huerta et al., 2019).
Synthesis of Isoxazoles and Dihydroisoxazoles : Research by Chevreuil et al. (2007) involved synthesizing new propan-2-ol derivatives with isoxazole and dihydroisoxazole structures. These compounds demonstrated promising antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus (Chevreuil et al., 2007).
Chemical Synthesis and Characterization
Synthesis of Tertiary Amines : Gao et al. (2007) synthesized tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, for studying their inhibitive performance on carbon steel corrosion. These compounds formed a protective layer on the metal surface, demonstrating potential as anodic inhibitors (Gao et al., 2007).
Study of Azolylmethanes : Anderson et al. (1984) conducted structural studies on azolylmethanes, including triazol-1-yl propan-1-ol derivatives. The study provided insights into the crystal structures and solution conformations of these fungicidal compounds (Anderson et al., 1984).
Biological and Environmental Applications
Fluorescent Biomarkers Development : A study by Pelizaro et al. (2019) evaluated the toxic effects of certain triazoanilines synthesized from propan-2-ol derivatives. These compounds were explored for their potential as fluorescent biomarkers in biodiesel quality control, demonstrating low acute toxicity in various biological models (Pelizaro et al., 2019).
Photocatalytic Hydrogen Production : López-Tenllado et al. (2017) investigated the use of propan-2-ol as a sacrificial agent for hydrogen photocatalytic production on metal/TiO2 systems. The study highlighted the potential of propan-2-ol in enhancing hydrogen production rates (López-Tenllado et al., 2017).
特性
IUPAC Name |
3-(azocan-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-10-6-9-11-7-4-2-1-3-5-8-11/h12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYLJRHPYHJWQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489029 |
Source


|
| Record name | 3-(Azocan-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azocan-1-yl)propan-1-ol | |
CAS RN |
5661-97-2 |
Source


|
| Record name | 3-(Azocan-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

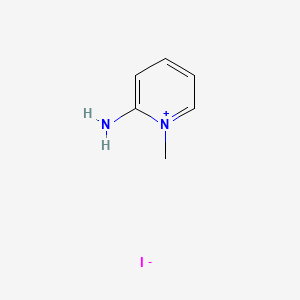
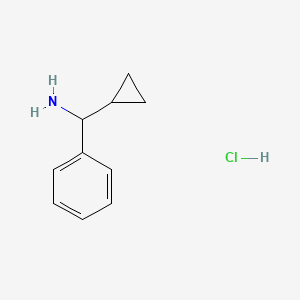
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)
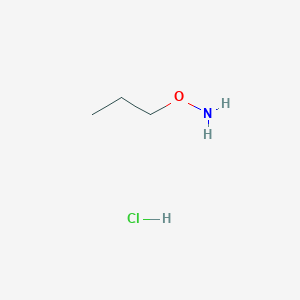
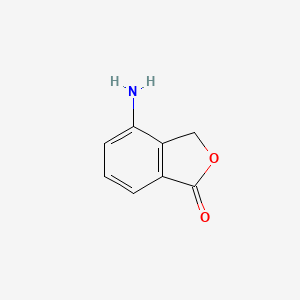
![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)
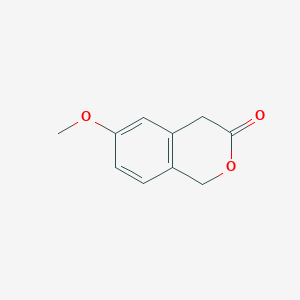
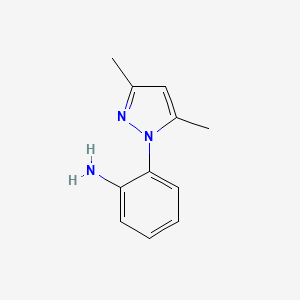
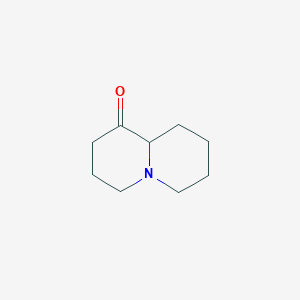
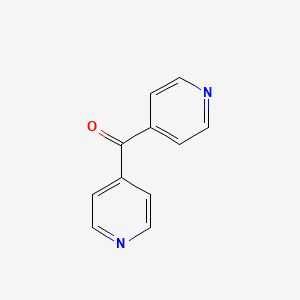
![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)
